molecular formula C20H26O B12623002 3-Methyl-5-(phenylethynyl)undec-4-enal CAS No. 917774-17-5

3-Methyl-5-(phenylethynyl)undec-4-enal

Cat. No.: B12623002
CAS No.: 917774-17-5
M. Wt: 282.4 g/mol
InChI Key: JBAZYZQUGYHIEL-UHFFFAOYSA-N
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Description

3-Methyl-5-(phenylethynyl)undec-4-enal is an organic compound with a complex structure that includes a phenylethynyl group and an undec-4-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(phenylethynyl)undec-4-enal typically involves multi-step organic reactions. One common method includes the alkylation of a phenylethynyl compound followed by a series of reactions to introduce the methyl and undec-4-enal groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and advanced purification methods to achieve the desired product in significant quantities. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(phenylethynyl)undec-4-enal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenylethynyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

3-Methyl-5-(phenylethynyl)undec-4-enal has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(phenylethynyl)undec-4-enal involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Methyl-5-(2-phenylethynyl)undec-4-enal
  • 2-Methyl-1-(phenylethynyl)-2,3,4,9-tetrahydro-1H-β-carboline
  • 3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine

Comparison: 3-Methyl-5-(phenylethynyl)undec-4-enal is unique due to its specific structural features, such as the undec-4-enal backbone and the phenylethynyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the phenylethynyl group enhances its ability to participate in electrophilic substitution reactions, making it a valuable compound in organic synthesis.

Properties

CAS No.

917774-17-5

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

3-methyl-5-(2-phenylethynyl)undec-4-enal

InChI

InChI=1S/C20H26O/c1-3-4-5-7-12-20(17-18(2)15-16-21)14-13-19-10-8-6-9-11-19/h6,8-11,16-18H,3-5,7,12,15H2,1-2H3

InChI Key

JBAZYZQUGYHIEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(C)CC=O)C#CC1=CC=CC=C1

Origin of Product

United States

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